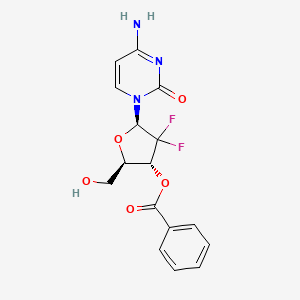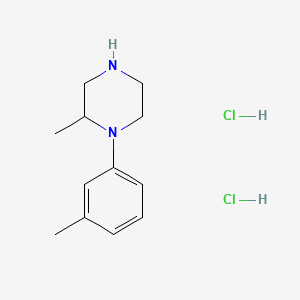![molecular formula C19H21N3 B13448137 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of piperidine, a nitrogen-containing heterocycle, and is labeled with carbon-13 isotopes. This compound is primarily utilized in studies related to neurotransmission, memory, learning, cognition, Parkinson’s disease, schizophrenia, pain, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves several steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenylamino Group: The phenylamino group is attached through an amination reaction.
Incorporation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction.
Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related derivatives.
Substitution: Formation of substituted benzyl and phenylamino derivatives.
Scientific Research Applications
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
The mechanism of action of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine (4-AP): A precursor in the synthesis of various piperidine derivatives.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another piperidine derivative used in synthetic chemistry.
Uniqueness
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is unique due to its stable isotope labeling with carbon-13, which makes it particularly valuable for tracing studies and detailed mechanistic investigations. Its specific interaction with muscarinic receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1 |
InChI Key |
AYYPQRMTCMCFSL-WGIVQRENSA-N |
Isomeric SMILES |
C1CN(CCC1(C#N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)




![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)

![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)

